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Compound of Interest

Compound Name: 2-Acetylphenylboronic acid

Cat. No.: B057525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-acetylphenyl)boronic acid, a

versatile molecule with significant potential in medicinal chemistry and drug development. This

document details its chemical properties, a robust synthesis protocol, and its emerging role as

a modulator of key cellular signaling pathways.

Chemical Identity and Properties
The IUPAC name for the compound is (2-acetylphenyl)boronic acid[1]. It is also commonly

known by synonyms such as 2-acetylbenzeneboronic acid[1]. A summary of its key

physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (2-acetylphenyl)boronic acid
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Property Value Source

IUPAC Name (2-acetylphenyl)boronic acid [1]

Synonyms
2-Acetylbenzeneboronic Acid,

B-(2-Acetylphenyl)boronic Acid
[1]

CAS Number 308103-40-4 [2]

Molecular Formula C₈H₉BO₃ [1]

Molecular Weight 163.97 g/mol [1]

Appearance
White to yellow powder and/or

chunks
Thermo Fisher Scientific

Purity ≥95% (via HPLC) Thermo Fisher Scientific

Storage Temperature
2-8°C under an inert

atmosphere
[2]

Solubility
Soluble in organic solvents

such as DMSO.

SMILES
B(C1=CC=CC=C1C(=O)C)

(O)O
[1]

InChIKey
ZKAOVABYLXQUTI-

UHFFFAOYSA-N
[1]

Synthesis of (2-acetylphenyl)boronic acid
A practical and scalable synthesis for (2-acetylphenyl)boronic acid has been developed,

proceeding via a protected intermediate to circumvent the reactivity of the acetyl group with

organometallic reagents. The overall workflow is depicted below.
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Step 1: Protection of Acetyl Group

Step 2: Boronation

Step 3: Deprotection

2-Bromoacetophenone

2-(2-bromophenyl)-2-methyl-1,3-dioxolane

Ethylene glycol, 
 p-toluenesulfonic acid

Ortho-lithiated intermediate

n-Butyllithium (n-BuLi), THF, -78°C

Boronic ester intermediate

Triisopropyl borate

(2-acetylphenyl)boronic acid

Aqueous HCl

Click to download full resolution via product page

Synthesis workflow for (2-acetylphenyl)boronic acid.

This protocol is adapted from the method described by Chao et al. (2004) for the synthesis of

the ortho-isomer of acetylphenylboronic acid.

Step 1: Protection of 2-Bromoacetophenone
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To a solution of 2-bromoacetophenone in toluene, add ethylene glycol (1.2 equivalents) and

a catalytic amount of p-toluenesulfonic acid.

Reflux the mixture using a Dean-Stark apparatus to remove water.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Upon completion, cool the reaction mixture and wash with saturated aqueous sodium

bicarbonate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield 2-(2-bromophenyl)-2-methyl-1,3-dioxolane.

Step 2: Ortho-Lithiation and Borylation

Dissolve the protected 2-bromoacetophenone from Step 1 in anhydrous tetrahydrofuran

(THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature at

-78°C. Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen

exchange.

To the resulting ortho-lithiated species, add triisopropyl borate (1.5 equivalents) dropwise,

again maintaining the temperature at -78°C.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

Cool the reaction mixture in an ice bath and quench by the slow addition of 2M hydrochloric

acid (HCl).

Stir the mixture vigorously for 2-3 hours at room temperature to effect the hydrolysis of the

boronic ester and the deprotection of the ketal.

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure.

The crude product can be purified by recrystallization or column chromatography to yield (2-

acetylphenyl)boronic acid as a white to off-white solid.

Biological Activity and Applications in Drug
Development
Phenylboronic acids are a class of compounds that have garnered significant interest in drug

discovery due to their unique ability to form reversible covalent bonds with diols, a moiety

present in many biological macromolecules such as sugars and serine proteases. While

specific quantitative inhibitory data for (2-acetylphenyl)boronic acid is not widely available in the

public domain, the inhibitory activities of closely related phenylboronic acid derivatives against

various enzymes highlight the potential of this class of compounds. Table 2 presents a

summary of the inhibitory constants (Ki) for some representative phenylboronic acids against

various enzymes.

Table 2: Inhibitory Activity of Selected Phenylboronic Acid Derivatives

Compound Target Enzyme Ki (µM) Reference

Phenylboronic acid KPC-2 β-lactamase 7.64 [3]

3-Nitrophenylboronic

acid
KPC-2 β-lactamase - [3]

3-Azidomethylphenyl

boronic acid
KPC-2 β-lactamase 2.3 [4]

3-Azidomethylphenyl

boronic acid
AmpC β-lactamase 0.7 [4]

Compound 5 (a

triazole derivative)
KPC-2 β-lactamase 0.73 [4]

Compound 10a (a

triazole derivative)
AmpC β-lactamase 0.14 [4]
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Note: The data presented is for analogous compounds to illustrate the potential activity of this

chemical class. Specific testing of (2-acetylphenyl)boronic acid is required to determine its

precise inhibitory profile.

This protocol outlines a general procedure for determining the inhibitory activity of a compound

like (2-acetylphenyl)boronic acid against a target enzyme.

Reagent Preparation:

Prepare a stock solution of (2-acetylphenyl)boronic acid in a suitable solvent (e.g.,

DMSO).

Prepare a series of dilutions of the inhibitor stock solution in assay buffer.

Prepare a solution of the target enzyme in assay buffer at a concentration that yields a

linear reaction rate over the desired time course.

Prepare a solution of the enzyme's substrate in assay buffer. The concentration of the

substrate will depend on the type of inhibition being investigated (typically at or near the

Michaelis constant, Km, for competitive inhibitors).

Assay Procedure:

In a suitable microplate, add a small volume of each inhibitor dilution. Include a control

with solvent only (no inhibitor).

Add the enzyme solution to each well and incubate for a pre-determined time to allow for

inhibitor binding.

Initiate the enzymatic reaction by adding the substrate solution to all wells.

Monitor the reaction progress by measuring the change in absorbance or fluorescence

over time using a microplate reader. The wavelength and detection method will be specific

to the enzyme and substrate used.

Data Analysis:

Calculate the initial reaction velocity for each inhibitor concentration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plot the reaction velocity as a function of the inhibitor concentration.

Determine the IC50 value, which is the concentration of the inhibitor that causes 50%

inhibition of the enzyme's activity, by fitting the data to a suitable dose-response curve.

Signaling Pathway Modulation
Research into phenylboronic acids has revealed their potential to modulate cellular signaling

pathways, particularly those involved in cancer cell migration and proliferation. Studies on

phenylboronic acid, a close structural analog of (2-acetylphenyl)boronic acid, have shown that

it can inhibit the activity of the Rho family of small GTPases. These proteins are critical

regulators of the actin cytoskeleton and are often dysregulated in metastatic cancers.

The Rho GTPase signaling pathway is a key regulator of cell motility. The inhibition of this

pathway by phenylboronic acid derivatives can lead to a reduction in the formation of stress

fibers and focal adhesions, which are essential for cell movement. A simplified representation

of the Rho GTPase signaling pathway and the potential point of inhibition by (2-

acetylphenyl)boronic acid is shown below.
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Proposed inhibition of the Rho GTPase signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b057525?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide provides a foundational understanding of (2-acetylphenyl)boronic acid for

professionals in research and drug development. The information presented on its synthesis,

potential biological activities, and interaction with cellular signaling pathways underscores its

promise as a valuable scaffold in the design of novel therapeutic agents. Further investigation

is warranted to fully elucidate its biological targets and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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